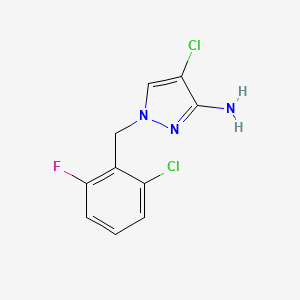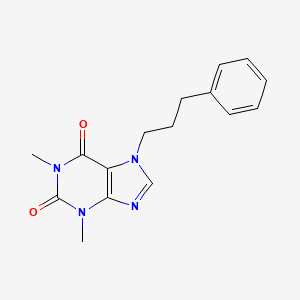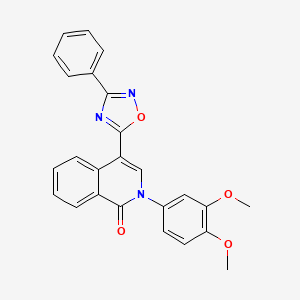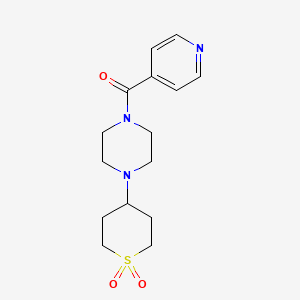
4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is a specialty product for proteomics research . It has a molecular formula of C10H8Cl2FN3 and a molecular weight of 260.10 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The molecule also contains two chloro groups and one fluoro group attached to the benzyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds can undergo a variety of reactions. For instance, boronic acids, which are structurally similar to the compound , can undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
G Protein-Coupled Receptors (GPR39) Agonists
A study discovered two kinase inhibitors that act as novel GPR39 agonists. These compounds, including closely related structures, showed allosteric modulation by zinc in canonical and noncanonical signaling pathways, revealing zinc's role as an allosteric potentiator of small-molecule-induced GPR39 activation. This suggests potential applications in the development of treatments targeting GPR39-related metabolic disorders or diseases (Sato et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research on the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines led to the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines. These compounds, characterized by high-fluorescence intensity, have been tested as emitters for OLEDs. The study emphasizes the influence of fluorine-containing substituents on OLED performance parameters, highlighting the method's potential for synthesizing materials with specific electronic properties (Szlachcic et al., 2017).
Anti-Inflammatory and Analgesic Activities
A study on the synthesis of imidazolyl acetic acid derivatives, including structurally similar compounds, demonstrated significant anti-inflammatory and analgesic activities in preclinical models. These findings suggest potential applications in developing new therapeutic agents for inflammation and pain management (Khalifa & Abdelbaky, 2008).
Heteroaromatic Systems in Drug Discovery
Research into the synthesis of benzo-, benzothieno-, and thieno-fused pyrano[2,3-c]pyrazol-4(1H)-ones revealed a straightforward two-step synthesis process for these compounds. Given their structural diversity, these heteroaromatic systems could find applications in drug discovery, serving as core structures for the development of novel pharmacologically active compounds (Holzer et al., 2007).
Antimicrobial Activity
A study focused on synthesizing Schiff’s base, azetidinones, and thiazolidinones derivatives demonstrated excellent to good antibacterial activity against a range of pathogens. These findings indicate the potential of these compounds in antimicrobial drug development, highlighting the importance of novel chemical scaffolds in combating resistant bacterial strains (Mistry, Desai, & Desai, 2016).
Future Directions
The future directions for research on “4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” and similar compounds are likely to be influenced by their potential biological activities. For instance, indole derivatives, which are structurally similar to the compound , have been shown to have a wide range of biological and clinical applications .
Properties
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FN3/c11-7-2-1-3-9(13)6(7)4-16-5-8(12)10(14)15-16/h1-3,5H,4H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRNVRLUIPCVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)



![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2613936.png)
![(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2613937.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2613938.png)
![7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613940.png)



![N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2613945.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)
